molecular formula C11H13BrClN B1382977 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride CAS No. 1803590-79-5

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

Cat. No. B1382977
M. Wt: 274.58 g/mol
InChI Key: XVVUFFDLUHTXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] hydrochloride” is a chemical compound with the CAS Number: 304876-39-9 . It has a molecular weight of 252.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H10BrNO/c12-7-2-3-9-8 (6-7)11 (4-1-5-11)10 (14)13-9/h2-3,6H,1,4-5H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point range of 235-237 degrees Celsius .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis of Cyclobutane-Fused Spiroindolines : Zhu, Zheng, Zhang, and You (2019) demonstrated a method for synthesizing cyclobutane-fused angular tetracyclic spiroindolines using visible-light-promoted intramolecular dearomatization of indole derivatives. This method achieved high yields and diastereoselectivity under mild conditions, expanding the possibilities for indole functionalization (Zhu, Zheng, Zhang, & You, 2019).
  • Dibrominative Spirocyclization : Chaisan et al. (2021) explored the synthesis of gem-dibromospirocyclic benzo[d][1,3]oxazines and their application in the synthesis of 4H-Furo[3,2-b]indoles. This synthesis involved catalytic aqueous hydrochloric acid and N-bromosuccinimide, leading to products useful as pharmacophores and synthetic precursors (Chaisan et al., 2021).

2. Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Mageed, El- Ezabi, and Khaled (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, revealing high antibacterial activity of the derivatives. This study suggests potential pharmaceutical applications for these compounds (Mageed, El- Ezabi, & Khaled, 2021).
  • Anticonvulsant Activity : Pogosyan, Grigoryan, and Paronikyan (2011) synthesized new spiro-condensed indoles and established a relationship between their chemical structure and biological activity, specifically in the context of anticonvulsant effects. Their work contributes to understanding the therapeutic potential of these compounds (Pogosyan, Grigoryan, & Paronikyan, 2011).

3. Analytical and Structural Studies

  • Crystal Structure Analysis : Barakat et al. (2017) conducted a study on the crystal structure, Hirshfeld surface, and thermal analysis of a 5-bromo-1H-indole derivative. This research offers insights into the molecular interactions and properties of such compounds (Barakat et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11;/h2-3,6,13H,1,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVUFFDLUHTXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 2
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 3
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 4
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 5
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 6
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.